molecular formula C9H12O2S B2469094 5-(2-Methylpropyl)thiophene-2-carboxylic acid CAS No. 5681-91-4

5-(2-Methylpropyl)thiophene-2-carboxylic acid

Cat. No.: B2469094
CAS No.: 5681-91-4
M. Wt: 184.25
InChI Key: QKSXJQJLJNLEPE-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . This compound features a thiophene ring substituted with a 2-methylpropyl group and a carboxylic acid group at the 2-position. It is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-(2-Methylpropyl)thiophene-2-carboxylic acid often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the carboxylic acid group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Biological Activity

5-(2-Methylpropyl)thiophene-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C10H12O2S
Molecular Weight: 200.27 g/mol
CAS Number: 5681-91-4

The structure of this compound includes a thiophene ring substituted with a carboxylic acid group and a branched alkyl chain, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various pathogenic bacteria and fungi, revealing moderate to potent inhibitory effects.

Key Findings:

  • Inhibition of Bacterial Growth: The compound demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for E. coli was recorded at 0.21 µM, indicating strong antibacterial potential .
  • Antifungal Activity: It also showed antifungal effects against species such as Candida albicans, with notable growth inhibition zones compared to control groups .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)Activity Level
Escherichia coli0.21High
Staphylococcus aureus0.45Moderate
Candida albicans0.30Moderate

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through various mechanisms.

Case Studies:

  • Cell Line Studies: In vitro assays on human cancer cell lines indicated that the compound could induce apoptosis and inhibit cell migration. The IC50 values for different cancer types ranged from 10 to 20 µM, demonstrating a promising therapeutic window.
  • Mechanism of Action: The compound appears to interact with cellular pathways involved in cell cycle regulation and apoptosis, potentially through modulation of key proteins such as p53 and Bcl-2 .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to specific biological targets. These studies suggest that the compound fits well into the active sites of enzymes involved in bacterial resistance mechanisms, such as DNA gyrase, which is crucial for bacterial DNA replication.

Table 2: Docking Results

Target EnzymeBinding Energy (kcal/mol)Inhibitory Constant (nM)
DNA Gyrase-8.550
MurD-7.870

Properties

IUPAC Name

5-(2-methylpropyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6(2)5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXJQJLJNLEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5681-91-4
Record name 5-(2-methylpropyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-thiophene-carboxylic acid (4.16 g, 32.1 mmol) in THF (200 mL) tert. butyllithium (49 mL, 1.7 M solution in pentane, 83.6 mmol) is slowly added at −78° C. The mixture is stirred at −78° C. for 30 min before isobutylbromide (22.7 g, 160.7 mmol) is carefully added. The mixture is stirred at −78° C. for 5 h, then at rt for 16 h. The reaction is quenched by the addition of water (400 mL). The mixture is acidified and extracted with EA. The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on reverse phase silica gel to give the title compound (1.67 g) as a brownish oil; LC-MS: tR=0.91 min, 1H NMR (CDCl3): δ 0.96 (d, J=6.7 Hz, 6H), 1.94 (hept, J=6.7 Hz, 1H), 2.72 (d, J=7.0 Hz, 2H), 6.80 (d, J=3.8 Hz, 1H), 7.73 (d, J=3.8 Hz, 1H).
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two

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